molecular formula C8H14S2 B8578926 2,3,5,6-Tetramethyl-2,3-dihydro-1,4-dithiine CAS No. 55789-66-7

2,3,5,6-Tetramethyl-2,3-dihydro-1,4-dithiine

Cat. No. B8578926
Key on ui cas rn: 55789-66-7
M. Wt: 174.3 g/mol
InChI Key: ADZQLQDJYZRJEX-UHFFFAOYSA-N
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Patent
US04026906

Procedure details

The procedure of Example 1 (a) is followed using 2,3-butanedithiol and 3-chloro-2-butanone to give 2,3-dihydro-2,3,5,6-tetramethyl-1,4-dithiin, as a colorless liquid, b.p. 58°-60°/0.02 mm, yield 60%. NMR 1.34 (6d), 1.87 (6s), 2.7-3.2 (2m) (CDCl 3). IR, 2950, 1600, 1435, 1365, 1150, 1060, 760, 680.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([SH:6])[CH:3]([SH:5])[CH3:4].Cl[CH:8]([CH3:12])[C:9](=O)[CH3:10]>>[CH3:4][CH:3]1[CH:2]([CH3:1])[S:6][C:9]([CH3:10])=[C:8]([CH3:12])[S:5]1

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)S)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1SC(=C(SC1C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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